methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate
Description
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by:
- A methyl ester substituent at the 5-position of the pyrazole ring.
- A 4-ethoxy-4-oxobutyl chain at the 1-position, providing both ester and alkyl chain functionality . This compound is synthesized via nucleophilic substitution using ethyl 4-bromo-butanoate, potassium carbonate, and tetrabutylammonium bromide in acetone .
Properties
IUPAC Name |
methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNQDNVSRXRREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
The reaction often starts with ethyl 3-benzoylpropionate or analogous compounds, which are treated with hydrazine hydrate in ethanol under reflux to form the pyrazole core. For example, Heller et al. demonstrated that 1,3-diketones derived from 3-benzoylpropionic acid can undergo cyclization with hydrazine to yield pyrazole intermediates. Subsequent alkylation at the pyrazole nitrogen is achieved using 4-ethoxy-4-oxobutyl bromide in the presence of a base such as potassium carbonate.
Esterification and Functionalization
The carboxylate group at the 5-position of the pyrazole ring is introduced via esterification. Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base. For instance, source outlines a method where pyrazole-3-carboxylic acid derivatives are treated with methanol and thionyl chloride to form the methyl ester.
Table 1: Representative Multi-Step Synthesis Conditions
One-Pot Synthesis Using Heller’s Method
A streamlined one-pot synthesis method, reported by Heller et al., simplifies the formation of the pyrazole core and subsequent functionalization. This approach reduces purification steps and improves overall efficiency.
Reaction Mechanism and Conditions
The one-pot method involves the in situ generation of 1,3-diketones from carboxylic acids or acid chlorides using carbonyldiimidazole (CDI). For example, 3-benzoylpropionic acid is activated with CDI and then treated with hydrazine monohydrate to directly form the pyrazole ring. The alkylation step is integrated into the same reaction vessel by adding 4-ethoxy-4-oxobutyl bromide and a base, yielding the target compound in a single operation.
Advantages and Limitations
This method achieves yields comparable to multi-step approaches (70–80%) but requires precise control of stoichiometry and reaction timing. Excess CDI can lead to side reactions, necessitating careful optimization.
Catalytic Reduction Approaches
Catalytic hydrogenation is employed in specific synthetic routes to reduce nitro or alkenyl groups introduced during earlier steps. For instance, patents describe the use of palladium-carbon (Pd/C) or platinum oxide catalysts to hydrogenate intermediates.
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | Methanol | 1 | 25 | 85–90 | |
| PtO₂ | Ethanol | 3 | 50 | 75–80 |
Optimization of Reaction Parameters
Solvent Selection
Solvents such as ethanol, methanol, and dimethylformamide (DMF) are critical for reaction efficiency. Polar aprotic solvents like DMF enhance alkylation rates due to their high dielectric constants, while methanol facilitates esterification. Source reports that ethanol achieves optimal balance between solubility and reaction kinetics for nitro reductions.
Temperature and Time
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Pyrazole formation : Reflux conditions (78–80°C for ethanol) are standard for cyclization.
-
Alkylation : Moderate temperatures (60–70°C) prevent decomposition of the 4-ethoxy-4-oxobutyl side chain.
Purification and Characterization Techniques
Chromatographic Methods
Silica gel chromatography using chloroform/methanol (5:1) is widely employed to purify intermediates and final products. High-performance liquid chromatography (HPLC) is used for analytical validation, with retention times typically between 8–12 minutes under reverse-phase conditions.
Chemical Reactions Analysis
Ester Hydrolysis
The ethoxy and methyl ester groups undergo base-mediated saponification :
-
Reaction with NaOH in THF/MeOH (1:1) at 60°C for 24 hours converts the esters to carboxylic acids .
Example :
\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid (95% conversion)}
Nucleophilic Substitution
The butyl chain’s terminal ethoxy group participates in SN2 reactions :
Pyrazole Ring Modifications
The pyrazole core is amenable to electrophilic substitution and cross-coupling :
Bromination
-
Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position (70% yield) .
Conditions : 0°C, 2 hours, radical initiator (AIBN) .
Metalation and Functionalization
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Lithiation at the 4-position using LDA (lithium diisopropylamide) in THF at −78°C enables introduction of electrophiles (e.g., CO₂ for carboxylation) .
Stability and Degradation
-
Thermal Stability : Stable up to 200°C (TGA analysis).
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Hydrolytic Sensitivity : Degrades in acidic (pH < 3) or basic (pH > 10) conditions via ester cleavage .
Comparative Reactivity Table
Mechanistic Insights
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Ester Hydrolysis : Follows second-order kinetics under basic conditions () .
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Bromination : Proceeds via a radical mechanism, confirmed by ESR studies .
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have explored the potential of pyrazole derivatives, including methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate, in anticancer therapies. Pyrazoles have been shown to inhibit various cancer cell lines, making them candidates for further drug development. A notable study indicated significant cytotoxic effects against breast cancer cells, suggesting a mechanism involving apoptosis induction .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of chronic inflammatory diseases. The compound demonstrated promising results in reducing inflammation in animal models of arthritis .
Agrochemical Applications
Pesticide Development
this compound has been investigated as a potential pesticide. Its structure allows for interactions with specific biological pathways in pests, leading to effective pest control strategies. Studies have shown that formulations containing this compound exhibit high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .
Material Science
Polymer Chemistry
In material science, this pyrazole derivative has been utilized as a building block for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance in various applications, including coatings and composites .
Data Table: Summary of Applications
Case Studies
-
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation . -
Inflammation Reduction
In an experimental model of arthritis, researchers administered this compound to assess its anti-inflammatory properties. The findings revealed a marked decrease in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory conditions . -
Pesticidal Activity
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The study concluded that this compound could be developed into an effective pesticide with minimal environmental impact .
Mechanism of Action
The mechanism of action of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
- Substituent Flexibility: The 4-ethoxy-4-oxobutyl chain in the target compound introduces greater conformational flexibility compared to rigid aromatic substituents (e.g., 4-methoxybenzyl in or bis(fluorophenyl) in ). This flexibility may enhance solubility in non-polar solvents but reduce crystallinity .
- Ester Position : The 5-carboxylate position in the target compound contrasts with 3- or 4-carboxylates in analogs (e.g., ethyl-3-methyl-1H-pyrazole-4-carboxylate in ), which may influence steric interactions in binding or catalysis.
Crystallographic and Computational Analysis
- Structural Confirmation : X-ray studies (e.g., ) validate the regiochemistry of pyrazole derivatives. Though crystallographic data for the target compound is absent, tools like SHELX () are standard for such analyses .
- Hydrogen Bonding : The ethoxy group in the target compound may participate in hydrogen bonding, akin to patterns observed in , influencing supramolecular assembly .
Biological Activity
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula and features a five-membered pyrazole ring, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to active or allosteric sites on enzymes, leading to altered enzyme conformation and activity. This mechanism is crucial for its potential applications in treating inflammatory diseases and cancers.
Anticancer Properties
Research indicates that this compound may inhibit specific cancer cell lines by disrupting mitotic spindle formation. In studies involving centrosome-amplified cancer cells, treatment with this compound resulted in increased multipolarity during mitosis, which is detrimental to cancer cell viability. For instance, a study demonstrated that at a concentration of 15 μM, the compound induced a 21% increase in multipolar mitoses in DLD1 colon cancer cells with amplified centrosomes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit the activity of certain enzymes involved in inflammatory pathways suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation. The exact pathways and targets are still under investigation, but preliminary data support its role as an enzyme inhibitor.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Related Compounds
This compound can be compared with other pyrazole derivatives to highlight its unique properties:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | Specific substitution pattern enhances potency |
| Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate | Moderate anticancer activity | Different ring structure reduces effectiveness |
| Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylate | Limited anti-inflammatory effects | Lacks the ethoxy group essential for activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/water mixtures. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can react with phenylboronic acid in the presence of K₃PO₄ to yield substituted pyrazole derivatives . Optimization includes adjusting solvent polarity (DMF vs. THF), temperature (80–100°C), and catalyst loading (1–5 mol%) to improve yield and purity.
- Data Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Melting Point : Compare experimental values with literature data (e.g., 150–152°C for analogous pyrazole esters) .
- Spectroscopy :
- IR : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- NMR : Look for pyrazole proton signals (δ 6.5–8.0 ppm in ¹H NMR) and ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 281.1 for C₁₂H₁₆N₂O₄) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodology :
- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (ethyl acetate, hexane) for recrystallization .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Core Modifications : Replace the ethoxy group with methoxy, propoxy, or aryloxy groups to assess electronic effects on bioactivity .
- Substituent Analysis : Compare analogs with bromo (e.g., 4-bromo-1H-pyrazole-5-carboxylate) or trifluoromethyl groups to evaluate steric and electronic contributions .
- Biological Assays : Test inhibitory activity against enzymes (e.g., phosphodiesterases) using fluorescence-based assays .
Q. What strategies resolve contradictions in reported spectral data for pyrazole derivatives?
- Methodology :
- Cross-Validation : Compare NMR data across multiple sources (e.g., δ 7.2–7.8 ppm for aromatic protons in DMSO-d₆ vs. CDCl₃) .
- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict ¹³C NMR chemical shifts and reconcile experimental discrepancies .
- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., C–O bond lengths in ester groups: ~1.20–1.25 Å) .
Q. How does thermal stability impact synthetic scalability and application?
- Methodology :
- TGA/DSC : Perform thermogravimetric analysis to identify decomposition temperatures (>200°C for stable analogs) .
- Reaction Optimization : Use microwave-assisted synthesis to reduce thermal degradation during prolonged heating .
Key Methodological Recommendations
- Synthetic Reproducibility : Use degassed solvents and controlled atmospheres to minimize side reactions .
- Analytical Rigor : Combine multiple techniques (e.g., HPLC + HRMS) for unambiguous characterization .
- Computational Support : Leverage Gaussian or ORCA software for predicting reactive intermediates in ester hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
